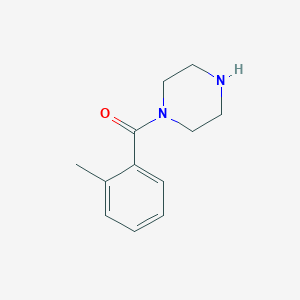

1-(2-methylbenzoyl)piperazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-methylphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-4-2-3-5-11(10)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLVXFDJDRTPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375164 | |

| Record name | 1-(2-Methyl-benzoyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775579-10-7 | |

| Record name | (2-Methylphenyl)-1-piperazinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775579-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-benzoyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 775579-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

One-Pot, One-Step Acylation Using Protonated Piperazine

A novel and efficient method involves using protonated piperazine salts (e.g., piperazine monohydrochloride or monoacetate) as starting materials. Protonation selectively protects one nitrogen, allowing selective acylation of the other nitrogen with acyl reagents such as acid chlorides or anhydrides in a one-pot, one-step reaction. This method avoids multi-step protection/deprotection sequences, improving yield and reducing cost.

- The reaction proceeds in common solvents at room or elevated temperatures.

- Supported metal ion catalysts on polymeric resins can be used to enhance reaction efficiency.

- Microwave-assisted synthesis can accelerate the reaction, reducing reaction times from hours to minutes.

- This approach has been validated for a wide range of monosubstituted piperazines, including benzoyl derivatives.

Specific Preparation of this compound

Acylation of Piperazine with 2-Methylbenzoyl Chloride or Derivatives

The key step is the acylation of piperazine with 2-methylbenzoyl chloride or related activated derivatives:

- Piperazine is protonated to form piperazine-1-ium salt.

- The protonated piperazine reacts with 2-methylbenzoyl chloride under controlled conditions.

- The reaction is typically carried out in organic solvents such as tetrahydrofuran, toluene, or ethanol.

- The reaction temperature ranges from room temperature to reflux conditions depending on the solvent and catalyst.

- After completion, the product is isolated by filtration, extraction, and purification steps such as recrystallization or distillation.

Catalysts and Reaction Conditions

- Heterogeneous catalysts such as palladium on charcoal or metal ions supported on polymeric resins can be used to improve selectivity and yield.

- Microwave irradiation can be employed to accelerate the reaction, providing higher yields in shorter times compared to conventional heating.

- Typical reaction parameters include:

- Temperature: 25–100 °C

- Solvent: THF, toluene, ethanol, or mixtures

- Reaction time: 1–6 hours (conventional), minutes (microwave-assisted)

- Catalyst loading: varies depending on catalyst type

Alternative Synthetic Routes and Related Piperazine Derivatives

Reduction of Piperazine Precursors

Some methods involve the reduction of piperazine precursors such as 3-methyl-1-benzylpiperazine to 2-methylpiperazine derivatives using hydrogenation over palladium on charcoal:

- Example: Hydrogenation of 1-benzyl-3-methylpiperazine in water at 40 °C for 6 hours with 5% Pd/C yields 2-methylpiperazine in quantitative yield (~99%).

- This intermediate can then be acylated with 2-methylbenzoyl reagents to form the target compound.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The one-pot acylation method using protonated piperazine salts is the most efficient and cost-effective for preparing this compound, providing high purity and yield without multi-step protection/deprotection.

- Microwave-assisted synthesis significantly reduces reaction time and energy consumption.

- Choice of solvent and catalyst affects reaction rate and selectivity; polar aprotic solvents and supported metal catalysts are preferred.

- Hydrogenation routes provide access to methyl-substituted piperazines that can be further functionalized.

- Industrial scale-up favors catalytic methods with mild conditions and recyclable catalysts.

化学反応の分析

Types of Reactions: 1-(2-methylbenzoyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Halogenated piperazine derivatives.

科学的研究の応用

Chemical Properties and Structure

1-(2-Methylbenzoyl)piperazine has the chemical formula and is categorized under piperazine derivatives. Its structure includes a piperazine ring substituted with a 2-methylbenzoyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that piperazine derivatives, including this compound, exhibit potential anticancer properties. For instance, research on benzimidazole-piperazine hybrids has shown enhanced cytotoxicity against cancer cell lines. The incorporation of piperazine into these compounds has been linked to increased efficacy in targeting cancer cells, suggesting that similar modifications to this compound could yield promising results in cancer therapy .

Antidepressant Potential

Piperazine derivatives are often explored for their role as antidepressants. Compounds like 1-(3-chlorophenyl)piperazine have been identified as active metabolites in the synthesis of antidepressants such as trazodone and nefazodone. This suggests that this compound may also possess similar properties or could serve as a precursor in the development of new antidepressant therapies .

Anthelmintic Properties

Piperazines are traditionally known for their use as anthelmintics. The structural similarity of this compound to other known anthelmintics opens avenues for exploring its efficacy against parasitic infections. Studies on related compounds indicate that modifications can enhance their activity against parasites, which may be applicable to this compound .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical routes, often involving the acylation of piperazine with 2-methylbenzoic acid. Understanding its synthetic pathways is crucial for developing derivatives with enhanced biological activities.

Data Table: Comparative Biological Activities of Piperazine Derivatives

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The results indicated that modifications to the piperazine structure significantly influenced the anticancer activity, with some derivatives exhibiting IC50 values lower than standard chemotherapeutics. This emphasizes the potential of this compound in future anticancer drug design .

Case Study 2: Neuropharmacological Effects

Research on piperazines has also highlighted their neuropharmacological effects, particularly in modulating serotonin receptors. A compound similar to this compound was tested for its affinity towards serotonin receptors, showing promising results that suggest its potential use in treating mood disorders .

作用機序

The mechanism of action of 1-(2-methylbenzoyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzoyl-Substituted Piperazine Derivatives

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

- Structure: These derivatives feature a 4-chlorobenzhydryl group at the piperazine nitrogen and a benzoyl group with para-substituents (e.g., -Cl, -NO₂) .

- Synthesis : Prepared via nucleophilic substitution of 1-(4-chlorobenzhydryl)piperazine with benzoyl chlorides, followed by purification via column chromatography .

- Biological Activity : Exhibited significant cytotoxicity against liver (HEPG2, IC₅₀ = 2.1–4.8 µM), breast (MCF7, IC₅₀ = 1.9–3.5 µM), and colon (HCT-116, IC₅₀ = 2.8–5.2 µM) cancer cell lines .

- Key Difference : The para-substituted benzoyl group enhances π-π stacking interactions with cellular targets, whereas the ortho-methyl group in 1-(2-methylbenzoyl)piperazine may reduce binding affinity due to steric effects.

1-(2-Cyanobenzyl)piperazine (CAS 174609-74-6)

Arylpiperazine Derivatives

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

- Structure : Arylpiperazine with a trifluoromethyl group at the meta position.

- Activity : Binds to serotonin receptors (5-HT₁A/₂C) and dopamine receptors, contributing to psychoactive effects .

- Metabolism : Metabolized via CYP2D6 to hydroxylated derivatives, with variable plasma concentrations in humans .

1-(3-Chlorophenyl)piperazine (mCPP)

Spectroscopic and Electronic Properties

A DFT study comparing 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine revealed:

- HOMO-LUMO Gaps : Both compounds showed similar gaps (≈4.5 eV), indicating comparable electronic stability .

- UV-Vis Absorption : π→π* transitions observed at 260–280 nm, with molar extinction coefficients influenced by substituent electronegativity .

- NMR Shifts : The methyl group in this compound would likely cause upfield shifts in ¹H NMR (δ = 2.3–2.5 ppm) compared to methoxy or chloro substituents .

Physicochemical and Pharmacokinetic Comparison

| Property | This compound (Predicted) | 1-(4-Chlorobenzoyl)piperazine | TFMPP |

|---|---|---|---|

| Molecular Weight (g/mol) | ~235 | 334.8 | 230.2 |

| LogP | 2.8 | 3.5 | 2.1 |

| Solubility | Low (DMSO) | Low (DMSO) | Moderate (H₂O) |

| Metabolic Pathway | CYP3A4/2D6 | CYP3A4 | CYP2D6 |

生物活性

1-(2-Methylbenzoyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 2-methylbenzoyl group. This hybrid structure combines properties of both piperazine and aromatic ketones, contributing to its diverse biological activities. The molecular formula is CHNO, with a molecular weight of approximately 218.29 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter receptors. Similar compounds have shown potential as antagonists for histamine H3 and sigma-1 receptors, which play roles in pain modulation and neurological functions .

Interaction with Receptors

Preliminary studies suggest that this compound may modulate the activity of neurotransmitter receptors, potentially influencing conditions such as anxiety, depression, and pain management. The specific pathways involved require further investigation to elucidate its pharmacodynamics fully .

Biological Activities

Research indicates that piperazine derivatives, including this compound, exhibit a range of biological activities:

- Antinociceptive Effects : Some studies have explored the compound's potential in enhancing opioid analgesia through sigma-1 receptor antagonism .

- Antifilarial Activity : While not directly tested on filarial infections, related piperazine compounds have demonstrated significant macrofilaricidal and microfilaricidal activities against parasites such as Brugia malayi and Litomosoides carinii .

- Insect Repellent Properties : Other derivatives have shown promise in pest control applications due to their toxic effects on mosquitoes.

Study on Antinociceptive Effects

A notable study investigated the effects of piperazine derivatives on antinociception induced by opioid agonists. The results indicated that compounds similar to this compound could enhance the analgesic effect of loperamide in animal models. The administration of these compounds resulted in significant increases in struggle response latency under nociceptive stimuli .

Antifilarial Research

Research involving related compounds demonstrated that certain piperazine derivatives exhibited macrofilaricidal properties against rodent filariid infections. For instance, a compound structurally similar to this compound showed over 50% efficacy in reducing adult worm populations at specific dosages .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-methylbenzoyl)piperazine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) under ambient conditions (H₂O:DCM, 1:2 ratio) with CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) yields triazole-linked derivatives efficiently . Optimization requires monitoring via TLC (e.g., hexane:ethyl acetate, 1:2) and purification by silica gel chromatography. Reaction parameters such as solvent polarity, stoichiometry, and catalyst loading should be iteratively adjusted using design-of-experiment (DoE) frameworks to maximize yield and purity.

Q. How can structural characterization of this compound derivatives be rigorously validated?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm regiochemistry of substitution (e.g., methylbenzoyl vs. fluorobenzyl groups) .

- Mass spectrometry (GC-MS/LC-MS) : Verify molecular weight and fragmentation patterns.

- Elemental analysis : Validate purity (>95%) and stoichiometry .

- HPLC : Assess chromatographic homogeneity under gradient conditions (e.g., acetonitrile:water with 0.1% TFA) .

Q. What in vitro models are suitable for preliminary evaluation of biological activity (e.g., antiplatelet or local anesthetic effects)?

- Methodological Answer :

- Platelet aggregation assays : Use ADP/collagen-induced aggregation in human platelet-rich plasma (PRP) to quantify antiplatelet activity .

- Infiltration anesthesia models : Measure latency and duration of sensory blockade in rodent sciatic nerve models (e.g., Table V in reports mean anesthesia indices with standard deviations).

- Cytotoxicity screening : Perform MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., β-cyclodextran conjugation) influence the activity-toxicity balance of this compound derivatives?

- Methodological Answer : β-cyclodextran inclusion complexes reduce toxicity (e.g., LD₅₀ increases by ~30% in murine models) but may attenuate biological activity due to steric hindrance . To mitigate this, perform molecular dynamics (MD) simulations to optimize ligand-receptor binding while maintaining low cytotoxicity. Validate using in vivo toxicity studies (OECD guidelines) and parallel artificial membrane permeability assays (PAMPA) to assess bioavailability .

Q. What computational strategies resolve contradictions between predicted and observed biological activities of piperazine derivatives?

- Methodological Answer :

- QSAR modeling : Build models using descriptors like logP, polar surface area, and H-bond donors. For example, a study on 80 piperazine-based renin inhibitors achieved R² = 0.85 by incorporating electrostatic potential maps and steric parameters .

- Docking studies : Use AutoDock Vina or Schrödinger Suite to identify off-target interactions (e.g., unintended 5-HT7 receptor activation) that may explain discrepancies .

- Meta-analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem) to identify confounding variables (e.g., assay conditions, cell lines) .

Q. How can crystallographic data inform the design of this compound-based supramolecular complexes?

- Methodological Answer : X-ray diffraction reveals key non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that stabilize inclusion complexes. For example, Hirshfeld surface analysis of piperazine guest-host systems shows that van der Waals interactions contribute >60% to lattice energy . Use Mercury (CCDC) software to analyze packing motifs and design derivatives with enhanced thermal stability (TGA/DSC data) for applications in CO₂ capture or drug delivery .

Data Contradiction Analysis

Q. Why do some studies report reduced biological activity in structurally modified this compound derivatives despite improved pharmacokinetics?

- Methodological Answer : Modifications such as N4-piperazine substitution (e.g., with lipophilic groups) enhance metabolic stability but may sterically hinder target binding. Resolve this by:

- Free-Wilson analysis : Deconvolute contributions of substituents to activity .

- SPR biosensing : Quantify binding kinetics (kₐ/kd) to confirm steric vs. electronic effects .

- Proteolysis studies : Assess metabolic degradation pathways (e.g., CYP450 isoforms) to prioritize derivatives with balanced ADME profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。